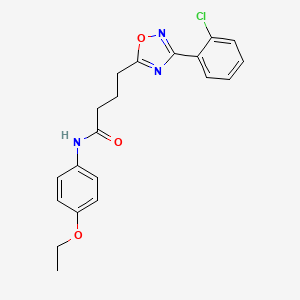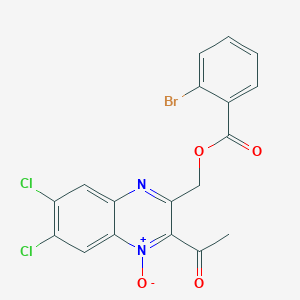
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide, commonly known as BBQ, is a quinoxaline derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. BBQ exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of BBQ is not fully understood. However, it has been proposed that BBQ may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that BBQ may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In addition, BBQ has been shown to inhibit the replication of the hepatitis C virus by targeting viral RNA synthesis.
Biochemical and Physiological Effects:
BBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BBQ can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. BBQ has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In animal models of inflammation, BBQ has been found to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of BBQ is its potent anticancer activity against a wide range of cancer cell lines. BBQ has also been found to possess antiviral and anti-inflammatory activity. However, there are some limitations to using BBQ in lab experiments. For example, BBQ is relatively unstable and can degrade over time. In addition, the synthesis of BBQ can be challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for research on BBQ. One area of interest is the development of novel analogs of BBQ with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the antiviral and anti-inflammatory activities of BBQ. Finally, there is a need for further studies to determine the optimal dosing and administration of BBQ for use in clinical settings.
Conclusion:
In conclusion, BBQ is a quinoxaline derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. BBQ has been extensively studied for its potential applications in the field of medicinal chemistry and has shown promise as a potential anticancer agent. However, further research is needed to fully understand the mechanisms underlying its biological activities and to determine its optimal use in clinical settings.
合成方法
The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to yield BBQ. The overall reaction can be represented as follows:
科学研究应用
BBQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BBQ has also been found to possess antiviral activity against the hepatitis C virus and anti-inflammatory activity in animal models of inflammation.
属性
IUPAC Name |
(3-acetyl-6,7-dichloro-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrCl2N2O4/c1-9(24)17-15(8-27-18(25)10-4-2-3-5-11(10)19)22-14-6-12(20)13(21)7-16(14)23(17)26/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJFLZSTZGUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC(=C(C=C2N=C1COC(=O)C3=CC=CC=C3Br)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrCl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6,7-dichloro-4-oxidoquinoxalin-2-yl)methyl 2-bromobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

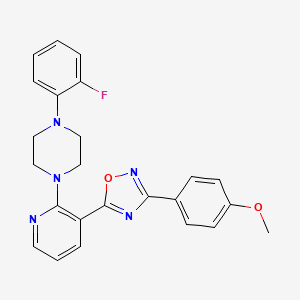
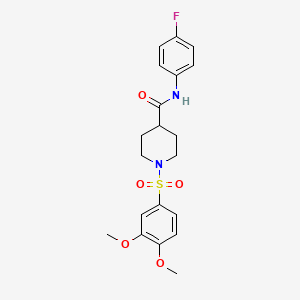
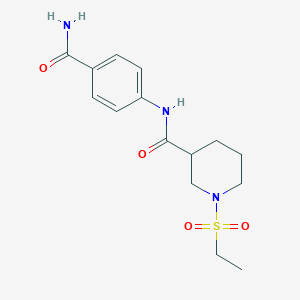
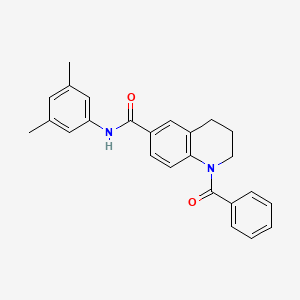





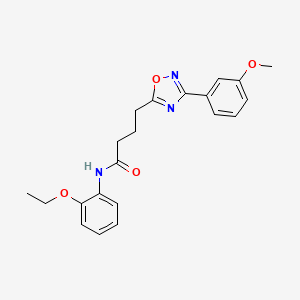

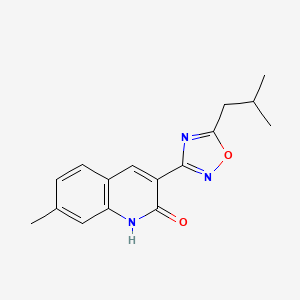
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
